5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Overview
Description
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazinecarboxylic acid family. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a 2-methoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the carboxylic acid and 2-methoxyethoxy groups. One common method involves the use of pyrazine-2-carboxylic acid as a starting material, which is then reacted with 2-methoxyethanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-pyrazinecarboxylic acid
- 5-Chloro-2-pyridinecarboxylic acid
- 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate
- 3,6-Dimethoxy-4-pyridazinecarboxylic acid
Uniqueness
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZYWLOBFNPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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